molecular formula C13H13NO2 B1445650 Ethyl 6-methylquinoline-3-carboxylate CAS No. 1239775-53-1

Ethyl 6-methylquinoline-3-carboxylate

Cat. No.: B1445650
CAS No.: 1239775-53-1
M. Wt: 215.25 g/mol
InChI Key: CUUHXGARWNZEHX-UHFFFAOYSA-N
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Description

Ethyl 6-methylquinoline-3-carboxylate is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological and pharmacological properties, making them significant in medicinal chemistry. This compound is used as a synthetic building block in various chemical reactions and research applications.

Scientific Research Applications

Ethyl 6-methylquinoline-3-carboxylate has several scientific research applications:

    Chemistry: It serves as a precursor for synthesizing more complex quinoline derivatives.

    Biology: The compound is used in studying biological processes and interactions.

    Medicine: Quinoline derivatives, including this compound, are investigated for their potential therapeutic properties, such as antibacterial and anticancer activities.

    Industry: The compound is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 6-methylquinoline-3-carboxylate can be synthesized through several methods. One common approach involves the Friedländer synthesis, which combines an aromatic o-aminoaldehyde or ketone with a carbonyl compound containing reactive α-methylene functionality. This method is efficient and widely used for preparing quinoline derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Friedländer reactions. The reaction conditions are optimized to ensure high yield and purity. Catalysts such as metal salts, Lewis acids, and Brønsted acids are commonly employed to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methylquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in medicinal chemistry and other research fields .

Comparison with Similar Compounds

Ethyl 6-methylquinoline-3-carboxylate can be compared with other quinoline derivatives, such as:

  • Ethyl 2-chloroquinoline-3-carboxylate
  • Ethyl 4-chloro-6-methylquinoline-3-carboxylate
  • Ethyl 2,4-dimethylquinoline-3-carboxylate

These compounds share similar structural features but differ in their functional groups and reactivity.

Properties

IUPAC Name

ethyl 6-methylquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-3-16-13(15)11-7-10-6-9(2)4-5-12(10)14-8-11/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUUHXGARWNZEHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301227438
Record name 3-Quinolinecarboxylic acid, 6-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301227438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1239775-53-1
Record name 3-Quinolinecarboxylic acid, 6-methyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1239775-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Quinolinecarboxylic acid, 6-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301227438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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